7-Chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrochloride
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Overview
Description
7-Chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrochloride is an organic compound that belongs to the class of isoquinolines. Isoquinolines are a significant group of heterocyclic compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and dyestuffs .
Mechanism of Action
Target of Action
It is known that this compound is an important organic intermediate used in the agrochemical, pharmaceutical, and dyestuff fields .
Mode of Action
Similar compounds have been shown to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been found to impact a variety of biochemical pathways .
Result of Action
Related compounds have been shown to have various biological activities .
Action Environment
It is known that the compound should be stored in a cool, dry, and well-ventilated place away from oxidizing agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrochloride typically involves the cyclization of phenylalanines with formaldehyde, followed by hydrogenolytic splitting of the endocyclic benzylic C-N bond . This process can be carried out under various conditions, including the use of strong acids and elevated temperatures or milder, more chemoselective conditions using silyl triflate and a sterically encumbered pyridine base .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to optimize yields.
Major Products Formed
The major products formed from these reactions include various quinoline and tetrahydroisoquinoline derivatives, which can have significant biological and chemical properties.
Scientific Research Applications
7-Chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrochloride has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydroisoquinoline derivatives such as:
- 1,2,3,4-Tetrahydroisoquinoline
- 1,2,3,4-Tetrahydro-2-isoquinoline
- 3,4-Dihydro-1H-isoquinoline
Uniqueness
7-Chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrochloride is unique due to the presence of the chloro group and the carboxylic acid moiety, which confer distinct chemical reactivity and biological activity. These functional groups allow for specific interactions with biological targets and enable diverse chemical transformations, making it a valuable compound in research and industry.
Properties
IUPAC Name |
7-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2.ClH/c11-7-1-2-8-6(3-7)4-12-5-9(8)10(13)14;/h1-3,9,12H,4-5H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COJWAIIIPKODAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(CN1)C=C(C=C2)Cl)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1955554-99-0 |
Source
|
Record name | 7-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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